N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Carboxamide Group: The tetrazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Substitution Reactions: The cyclohexyl and hydroxyethyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the methoxy group on the phenyl ring.
N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tetrazole ring with the cyclohexyl, hydroxyethyl, and methoxyphenyl groups provides a distinct set of properties that can be exploited for various applications.
Properties
IUPAC Name |
N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-25-15-9-7-14(8-10-15)22-19-16(18-20-22)17(24)21(11-12-23)13-5-3-2-4-6-13/h7-10,13,23H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENFMZMKQRSWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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